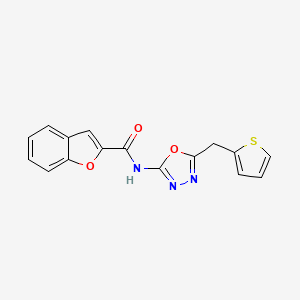

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a hybrid heterocyclic compound combining a benzofuran carboxamide core with a 1,3,4-oxadiazole ring substituted at the 5-position with a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(13-8-10-4-1-2-6-12(10)21-13)17-16-19-18-14(22-16)9-11-5-3-7-23-11/h1-8H,9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIHJAPYJAFBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring . The oxadiazole moiety can be introduced through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions . The thiophene ring is then attached via a thiophen-2-ylmethyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help streamline the production process and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemistry

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. For example, the synthesis often involves cyclization reactions starting from 2-hydroxybenzaldehyde derivatives .

Biology

In biological research, this compound is investigated for its potential biological activities . Studies have shown that it exhibits significant antimicrobial properties against various pathogens. Additionally, its anticancer potential is being explored through in vitro assays that assess cytotoxicity against cancer cell lines . The mechanism of action typically involves interaction with specific enzymes and receptors that modulate cellular signaling pathways .

Medicine

The compound is being explored as a potential drug candidate for various diseases. Its diverse biological activities suggest applications in treating infections and cancers. Preliminary studies indicate promising results in inhibiting tumor growth and bacterial proliferation . Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic efficacy.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure makes it suitable for creating advanced materials in electronics and photonics .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anticancer Activity : A study demonstrated significant cytotoxic effects against glioblastoma cell lines (LN229), indicating the compound's potential as an anticancer agent. The mechanism involved apoptosis induction via DNA damage .

- Antimicrobial Properties : Research has shown effectiveness against several bacterial strains, suggesting its utility as an antimicrobial agent in therapeutic formulations .

- Material Science Applications : The compound's unique electronic properties have led to investigations into its use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The oxadiazole and thiophene rings can enhance the compound’s binding affinity and specificity for these targets . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Benzofuran–Oxadiazole Hybrids

Example Compounds :

- 2a : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

| Feature | Target Compound | 2a | 2b |

|---|---|---|---|

| Core Structure | Benzofuran-oxadiazole | Benzofuran-oxadiazole | Benzofuran-oxadiazole |

| Substituent | Thiophen-2-ylmethyl | (3-Chlorophenyl)thioacetamide | (4-Methoxyphenyl)thioacetamide |

| Bioactivity | Not reported | Antimicrobial | Antimicrobial |

Key Findings :

1,3,4-Oxadiazole Derivatives with Varied Aryl Substituents

Example Compounds :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-((4-methoxyphenyl)methyl)-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

| Feature | Target Compound | LMM5 | LMM11 |

|---|---|---|---|

| Core Structure | Benzofuran-oxadiazole | Oxadiazole-benzamide | Oxadiazole-benzamide |

| Substituent | Thiophen-2-ylmethyl | 4-Methoxyphenylmethyl | Furan-2-yl |

| Bioactivity | Not reported | Antifungal | Antifungal |

Key Findings :

- LMM5 and LMM11 were tested against fungal strains, with substituents impacting antifungal efficacy. The furan-2-yl group in LMM11 may engage in hydrogen bonding, whereas the thiophene in the target compound could exhibit stronger π-π stacking with fungal enzyme targets .

- Sulfonamide groups in LMM5/LMM11 enhance solubility, whereas the benzofuran core in the target compound may prioritize hydrophobic interactions .

Tetrazole and Triazole-Based Analogs

Example Compounds :

- Tetrazole-based N′-5-tetrazolyl-N-aroylthioureas

- N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylurea

| Feature | Target Compound | Tetrazole Derivatives | Triazole Derivatives |

|---|---|---|---|

| Core Structure | Benzofuran-oxadiazole | Tetrazole-aroylthiourea | Triazole-aryloxyacetylurea |

| Bioactivity | Not reported | Herbicidal/Plant growth regulation | Plant growth regulation |

Key Findings :

Carboxamide Derivatives in Neurological Research

Example Compound :

- 35: N-(6-(5-((2'-Cyanobiphenyl-4-yl)methylthio)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide (GSK-3 inhibitor for Alzheimer’s models)

| Feature | Target Compound | Compound 35 |

|---|---|---|

| Core Structure | Benzofuran-oxadiazole | Benzothiazole-oxadiazole |

| Substituent | Thiophen-2-ylmethyl | (2'-Cyanobiphenyl-4-yl)methylthio |

| Bioactivity | Not reported | Kinase inhibition (Alzheimer’s) |

Key Findings :

- The benzothiazole in Compound 35 enhances binding to kinase targets, whereas the benzofuran in the target compound may favor interactions with microbial enzymes .

Structural and Functional Insights

Substituent Impact on Bioactivity

- Electron Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups in 2a and 2b modulate antimicrobial activity .

- Heteroatom Influence : Thiophene (sulfur) vs. furan (oxygen) alters electronic properties and binding kinetics. Thiophene’s larger atomic radius may enhance van der Waals interactions .

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a heterocyclic compound that combines thiophene, oxadiazole, and benzofuran moieties. This unique structure positions it as a promising candidate in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups that contribute to its biological activity. The oxadiazole ring is known for its role in drug design, particularly in anticancer agents. The presence of the thiophene ring enhances the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various assays. Key areas of investigation include:

- Anticancer Activity : Studies have shown that derivatives of oxadiazole, including this compound, can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth. Similar thiophene-based compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, although specific mechanisms require further elucidation.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Target Interaction : The compound likely interacts with multiple biological targets, including enzymes involved in cell proliferation and apoptosis.

- Biochemical Pathways : It may influence pathways such as the p53 signaling pathway, which is crucial for regulating the cell cycle and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

- Anticancer Studies : A study reported that similar oxadiazole derivatives exhibited GI50 values ranging from 0.20 to 2.58 μM against various cancer cell lines, indicating strong anticancer potential .

- Flow Cytometry Analysis : Research utilizing flow cytometry demonstrated that certain derivatives can induce apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .

- Molecular Docking Studies : Molecular docking has suggested strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and target receptors, akin to established drugs like Tamoxifen .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(thiophen-2-yl)nicotinamide | Thiophene + Nicotinamide | Antimicrobial | Not specified |

| 2-(thiophen-2-yl)-1,3,4-oxadiazole | Thiophene + Oxadiazole | Anticancer | Not specified |

| Benzamide derivatives | Benzamide moiety | Various activities | Varies widely |

This compound stands out due to its unique combination of structural elements that enhance its therapeutic potential compared to its analogs.

Q & A

Q. What are the common synthetic routes for synthesizing N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Hydrazide Formation : Reacting benzofuran-2-carboxylic acid derivatives with hydrazine to form hydrazides .

Cyclization : Treating the hydrazide with cyanogen bromide or carbon disulfide to form the 1,3,4-oxadiazole ring .

Coupling Reactions : Introducing the thiophen-2-ylmethyl group via alkylation or nucleophilic substitution. For example, coupling 5-substituted oxadiazole intermediates with thiophene derivatives using NaH in THF .

- Key Considerations : Reaction temperature, solvent polarity (e.g., dry THF for moisture-sensitive steps), and stoichiometric ratios significantly impact yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the benzofuran, oxadiazole, and thiophene moieties. For instance, aromatic protons in benzofuran appear at δ 7.2–8.1 ppm, while oxadiazole-linked methylene groups resonate at δ 4.5–5.0 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxamide) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with high precision (±0.001 Da) .

Q. What are standard biological assays to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition :

- Lipoxygenase (LOX) Assay : Measures inhibition of lipid peroxidation using linoleic acid as substrate .

- α-Glucosidase Inhibition : Monitors reduced glucose release via UV-Vis spectroscopy .

- Anticancer Activity : MTT assays against cell lines (e.g., CCRF-CEM) to determine % growth inhibition (GI) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For example, high-resolution X-ray data (>1.0 Å) improves electron density maps for the oxadiazole-thiophene linkage .

- Twinned Data Handling : Apply twin-law matrices in SHELXL to model pseudo-merohedral twinning, common in heterocyclic crystals .

Q. What strategies optimize reaction yields in the synthesis of analogs with substituted thiophene groups?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for cyclization steps .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki coupling of brominated oxadiazoles with thiopheneboronic acids (yields >80%) .

Q. How can computational methods predict electronic properties relevant to bioactivity?

- Methodological Answer :

- DFT Calculations :

Solvatochromic Analysis : Correlate HOMO-LUMO gaps with solvent polarity (ε) to predict charge-transfer interactions. For example, ΔE ≈ 4.2 eV in polar solvents enhances reactivity .

NBO Analysis : Identifies hyperconjugative interactions (e.g., σ(C–S) → σ*(N–O) in oxadiazole) stabilizing the structure .

Q. How should contradictory bioactivity data (e.g., high LOX inhibition but low anticancer activity) be analyzed?

- Methodological Answer :

- Target Selectivity : Use molecular docking (AutoDock Vina) to assess binding affinity differences. For instance, strong hydrogen bonding with LOX (ΔG = −9.2 kcal/mol) vs. weak interactions with cancer targets (ΔG > −6.0 kcal/mol) .

- Assay Variability : Control for cell line specificity (e.g., CCRF-CEM vs. HepG2) and redox interference in MTT assays .

Methodological Notes

- Data Contradictions : Discrepancies in enzyme inhibition (e.g., IC₅₀ = 15.14 μM for antioxidant activity vs. 68.89% GI in anticancer assays) may arise from assay conditions (e.g., pH, co-solvents) or metabolite interference .

- Advanced SAR Design : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzofuran 4-position to enhance LOX inhibition by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.